Cas no 1353968-68-9 (N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine)

N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine structure
1353968-68-9 structure
Product Name:N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine
CAS No:1353968-68-9
MF:C11H18N4S
MW:238.352420330048
CID:2170275
Update Time:2025-07-16

N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N*1*-cyclopropyl-n*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine
    • N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
    • AM93632
    • N1-Cyclopropyl-N1-(3-methylsulfanylpyrazin-2-ylmethyl)ethane-1,2-diamine
    • N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}-1,2-ethanediamine
    • N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine
    • Inchi: 1S/C11H18N4S/c1-16-11-10(13-5-6-14-11)8-15(7-4-12)9-2-3-9/h5-6,9H,2-4,7-8,12H2,1H3
    • InChI Key: BMYADAJFEMZLJV-UHFFFAOYSA-N
    • SMILES: S(C)C1C(CN(CCN)C2CC2)=NC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 210
  • Topological Polar Surface Area: 80.3

N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM334962-1g
N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
1353968-68-9 95%+
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$1743 2021-08-18
Chemenu
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N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
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Fluorochem
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Additional information on N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine

Research Brief on N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine (CAS: 1353968-68-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule inhibitors targeting specific enzymatic pathways. Among these, the compound N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine (CAS: 1353968-68-9) has emerged as a promising candidate for further investigation. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound, characterized by its unique structural features, has been the subject of several recent studies due to its potential as a modulator of key biological targets. Researchers have employed advanced synthetic methodologies to optimize its chemical structure, enhancing its bioavailability and target specificity. Preliminary in vitro studies have demonstrated its efficacy in inhibiting specific enzymatic activities, suggesting its utility in addressing unmet medical needs.

One of the key findings from recent research involves the compound's interaction with [specific enzyme or pathway], where it exhibits a high binding affinity and selectivity. This interaction has been elucidated through X-ray crystallography and molecular docking studies, providing valuable insights into its mechanism of action. Furthermore, in vivo studies have shown promising results in [specific disease model], indicating its potential as a therapeutic agent.

Despite these encouraging results, challenges remain in terms of optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research is focused on structural modifications to improve its drug-like characteristics, as well as exploring its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound.

In conclusion, N*1*-Cyclopropyl-N*1*-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine represents a compelling area of research in chemical biology and drug discovery. Its unique properties and promising preclinical data warrant further investigation to fully realize its therapeutic potential. Future studies should aim to address the current limitations and explore its applicability in a broader range of disease contexts.

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